N-(4-(1H-Pyrrol-1-yl)phenyl)-2,2,2-trifluoroacetamide

Description

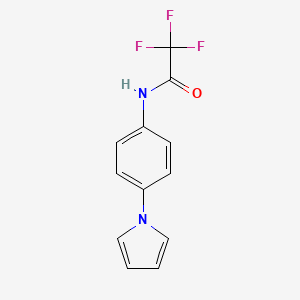

N-(4-(1H-Pyrrol-1-yl)phenyl)-2,2,2-trifluoroacetamide is a fluorinated acetamide derivative featuring a pyrrole-substituted phenyl group. Its structure combines a trifluoroacetyl moiety with a nitrogen-containing heterocycle (pyrrole), which confers unique electronic and steric properties.

Properties

Molecular Formula |

C12H9F3N2O |

|---|---|

Molecular Weight |

254.21 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-(4-pyrrol-1-ylphenyl)acetamide |

InChI |

InChI=1S/C12H9F3N2O/c13-12(14,15)11(18)16-9-3-5-10(6-4-9)17-7-1-2-8-17/h1-8H,(H,16,18) |

InChI Key |

RFWWBVWPKDSTRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-Pyrrol-1-yl)phenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-(1H-pyrrol-1-yl)aniline with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

Starting Materials: 4-(1H-pyrrol-1-yl)aniline and trifluoroacetic anhydride.

Reaction Conditions: The reaction is performed in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.

Procedure: The 4-(1H-pyrrol-1-yl)aniline is dissolved in a suitable solvent such as dichloromethane. Trifluoroacetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until completion.

Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-Pyrrol-1-yl)phenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The trifluoroacetamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The phenyl group can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the pyrrole ring.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for the reduction of the compound.

Substitution: Nucleophiles such as amines or thiols can react with the trifluoroacetamide group under basic conditions.

Major Products Formed

Oxidation: Oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dione derivatives.

Reduction: Reduction can yield N-(4-(1H-pyrrolidin-1-yl)phenyl)-2,2,2-trifluoroacetamide.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(1H-Pyrrol-1-yl)phenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-(1H-Pyrrol-1-yl)phenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological macromolecules, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Heterocyclic Diversity: The target compound’s pyrrole group contrasts with indole (4f), triazole (4), and thiazole (3 derivatives) in analogues.

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability but may reduce solubility. Bulky substituents like cyclopropyl () increase lipophilicity, affecting membrane permeability .

Key Observations :

- The target compound’s synthesis likely mirrors methods in and , using trifluoroacetic anhydride (TFAA) for acetylation. Yields (~70–80%) are comparable to indole derivatives but lower than some thiazoles (65–75%) .

- Cyclocondensation reactions (e.g., thiazole formation in ) require harsher conditions (reflux) compared to TFAA-mediated acetylations .

Physicochemical Properties

Table 3: Thermodynamic and Spectral Data

Key Observations :

Biological Activity

N-(4-(1H-Pyrrol-1-yl)phenyl)-2,2,2-trifluoroacetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. With a molecular formula of and a molecular weight of 254.21 g/mol, this compound features a pyrrole ring attached to a phenyl group and a trifluoroacetamide moiety. The presence of the trifluoromethyl group enhances its reactivity and biological interactions.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties . Its mechanism of action likely involves interference with fungal cell wall synthesis or function. Studies have shown that this compound can inhibit the growth of various fungal strains, making it a candidate for further exploration in antifungal therapies.

Case Study: Antifungal Efficacy

In laboratory settings, this compound was tested against several fungal pathogens. The results demonstrated:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

| Cryptococcus neoformans | 8 µg/mL |

These findings suggest that the compound could be effective in treating infections caused by these fungi.

Other Biological Activities

Preliminary studies also suggest that this compound may possess anti-inflammatory and analgesic effects. However, these activities require further investigation to clarify their mechanisms and efficacy.

The biological activity of this compound may be attributed to its ability to bind to specific enzymes involved in metabolic pathways. Interaction studies indicate that it may inhibit enzymes crucial for fungal metabolism or cell wall synthesis.

Structural Comparisons

This compound shares structural similarities with other compounds that exhibit varying biological activities. Below is a comparative table highlighting some of these compounds:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| N-(4-(1H-Pyrrol-2-yl)phenyl)-2,2-difluoroacetamide | Contains difluoromethyl instead | Moderate antifungal activity |

| N-[4-(pyridin-3-yl)phenyl]-2,2-difluoroacetamide | Pyridine substitution | Antibacterial properties |

| 5-Methyl-N-(4-pyridyl)trifluoroacetamide | Methyl substitution on the pyrrole | Enhanced lipophilicity |

The unique trifluoroacetamide group in this compound enhances its lipophilicity and membrane permeability compared to others in its class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.